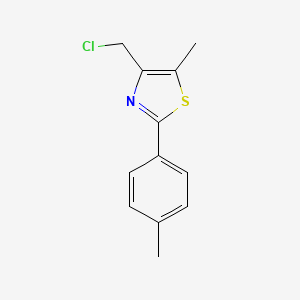
2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole
Vue d'ensemble
Description
2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole (2-MPCM-5MT) is a heterocyclic compound that contains a thiazole ring and an aromatic ring. It is an important intermediate in the synthesis of organic compounds and has been studied for its potential applications in medicinal chemistry and organic synthesis.
Mécanisme D'action
2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole has been studied for its potential mechanisms of action. It has been found to interact with enzymes involved in the synthesis of fatty acids, which can lead to an inhibition of the synthesis of fatty acids. This can lead to a decrease in the production of inflammatory mediators, which can reduce inflammation. Additionally, it has been found to interact with enzymes involved in the synthesis of prostaglandins, which can lead to an inhibition of the synthesis of prostaglandins and a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-tumor effects. Additionally, it has been found to have antioxidant and neuroprotective effects. It has also been found to have anti-diabetic effects, as it can reduce the production of glucose in the liver and increase insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available commercially. Additionally, it is relatively stable and has a low toxicity profile. One limitation is that it is not very soluble in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for research involving 2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole. One potential direction is to further explore its potential mechanisms of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and organic synthesis. Additionally, further research could be done to explore ways to improve its solubility in water and its stability in different environments. Finally, further research could be done to explore its potential toxicity profile and its potential interactions with other compounds.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole has been studied extensively for its potential applications in medicinal chemistry and organic synthesis. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anti-bacterial agents, anti-tumor agents, and anti-diabetic agents. It has also been used as a synthetic intermediate in the synthesis of various organic compounds, such as dyes, pigments, and polymers.
Propriétés
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPRZKUTNALWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide](/img/structure/B3130662.png)
![N-(2,4-difluorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B3130673.png)
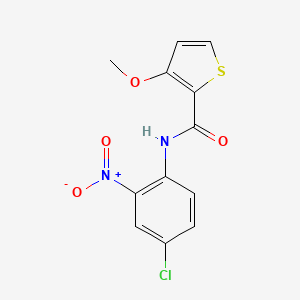
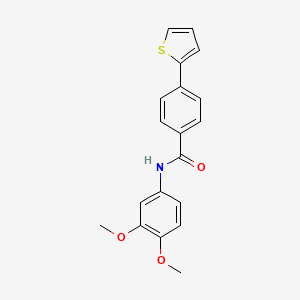
![N,N-dimethylcarbamothioic acid O-[4-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,6-dimethylphenyl] ester](/img/structure/B3130693.png)

![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B3130723.png)

![ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate](/img/structure/B3130727.png)
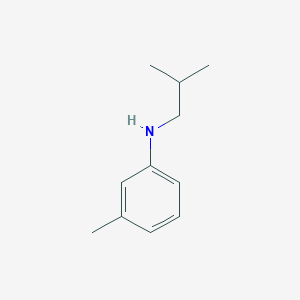
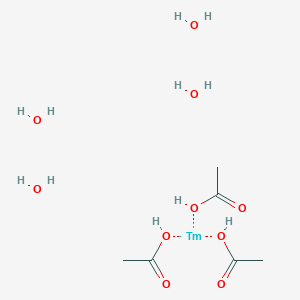
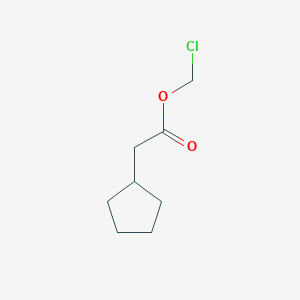

![Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3130754.png)